Brevinin-2-RA20 is an antimicrobial peptide belonging to the Brevinin-2 family, which is derived from the skin secretions of certain frog species, particularly those in the Ranidae family. These peptides are known for their potent antimicrobial and anti-inflammatory properties, making them promising candidates for therapeutic applications against various bacterial infections and inflammatory conditions. The specific sequence of Brevinin-2-RA20 is characterized by its unique structural features that contribute to its biological activity.
Brevinin-2-RA20 is isolated from the skin of frogs, specifically from species such as Rana esculenta and Microhyla pulchra. These frogs utilize antimicrobial peptides as a defense mechanism against pathogens in their environment. The Brevinin-2 family is classified based on amino acid sequence similarities and is recognized for its strong antibacterial activity against both Gram-positive and Gram-negative bacteria. This family includes various peptides that exhibit diverse biological functions, including immunomodulatory effects and potential anticancer properties .
The synthesis of Brevinin-2-RA20 typically involves solid-phase peptide synthesis techniques, which allow for the assembly of the peptide chain in a controlled manner. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids using coupling reagents. The final product undergoes purification through high-performance liquid chromatography to ensure high purity levels, often exceeding 95% .
Brevinin-2-RA20 exhibits a characteristic structure typical of antimicrobial peptides, including an amphipathic α-helical conformation that is crucial for its interaction with microbial membranes. The peptide's sequence contributes to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Brevinin-2-RA20 engages in several key chemical reactions that facilitate its antimicrobial action. Upon contact with bacterial membranes, the peptide undergoes conformational changes that allow it to insert into lipid bilayers. This insertion leads to pore formation or membrane disruption, ultimately resulting in cell death.
The mechanism by which Brevinin-2-RA20 exerts its antimicrobial effects involves multiple steps:
Additionally, Brevinin-2-RA20 has been shown to inhibit pro-inflammatory cytokines, suggesting a dual role in both antimicrobial activity and modulation of inflammatory responses .
Brevinin-2-RA20 possesses distinct physical and chemical properties that contribute to its functionality:
These properties are critical for determining the peptide's effectiveness as a therapeutic agent .
Brevinin-2-RA20 holds significant potential for various scientific applications:
Research continues to explore these applications further, emphasizing the need for innovative solutions in combating infectious diseases .
The Ranidae family (true frogs) comprises over 350 species with near-global distribution, inhabiting diverse ecological niches from tropical to subarctic regions. This widespread distribution has driven the evolutionary diversification of Brevinin-2 peptides through repeated gene duplication events and positive selection pressure. Molecular phylogenetic analyses reveal that Brevinin-2 peptides from closely related frog species cluster together in distinct clades, suggesting lineage-specific diversification following species radiation. The remarkable structural variation observed among Brevinin-2 peptides—with over 350 documented variants—contrasts with the high conservation of their biosynthetic precursors, which consistently feature a signal peptide, acidic spacer domain, and mature peptide sequence. This conservation-diversification pattern indicates strong evolutionary optimization where the precursor architecture remains stable while the mature peptide domain undergoes rapid mutation to counter evolving pathogens [1] [2].
The genetic architecture of Brevinin-2 peptides contributes significantly to their evolutionary success. The genes encoding these peptides exhibit hyper-variability in the mature peptide region, enabling the continuous generation of structural variants with potentially enhanced antimicrobial properties. This variability manifests primarily in the N-terminal helical domain, while the C-terminal "Rana box" (a cyclic heptapeptide domain stabilized by a disulfide bridge between conserved cysteine residues) remains relatively conserved across species. However, some species like Rana okinavana and R. septentrionalis have evolved C-terminally truncated variants with amidated termini, demonstrating structural flexibility in evolutionary adaptations. This diversification strategy allows Ranidae frogs to maintain effective skin defenses against geographically variable pathogen populations without compromising the essential biosynthetic machinery [1] [8] [9].
Brevinin-2-RA20 was first identified from the skin secretions of Odorrana andersonii (commonly known as the golden crossband frog), a species native to Southeast Asia. Its discovery followed the established methodology for amphibian peptide isolation: gentle electrical stimulation of dorsal skin glands to collect secretions, followed by fractionation using reversed-phase high-performance liquid chromatography (RP-HPLC) and structural characterization via mass spectrometry and Edman degradation. The peptide was designated under the systematic nomenclature where "RA" refers to its origin from Rana andersonii (synonym of Odorrana andersonii) and "20" indicates its specific isoform designation within the Brevinin-2 family [4] [7].
Table 1: Primary Structure of Brevinin-2-RA20
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 |
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Amino Acid | Leu | Thr | Ser | Phe | Lys | Asp | Met | Ala | Ile | Lys | Val | Ala | Lys | Lys | Ala | Gly |
Position | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 | |
Amino Acid | Leu | Asn | Ile | Leu | Ser | Thr | Ala | Ser | Cys | Lys | Leu | Phe | Gly | Thr | Cys |
The molecular characteristics of Brevinin-2-RA20 include a 31-amino acid sequence (LTSFKDMAIKVAKKAGLNILSTASCKLFGTC) with a molecular weight of approximately 3.3 kDa. It exhibits a net charge of +5 at physiological pH, contributed primarily by lysine residues at positions 5, 11, 13, and 26. The peptide features the signature C-terminal Rana box formed by a disulfide bridge between Cys25 and Cys31, creating a cyclic heptapeptide domain (CKVLFGT) that stabilizes the tertiary structure. This structural motif is characteristic of Brevinin-2 peptides and contributes to their resistance to proteolytic degradation in harsh environments. The N-terminal domain (residues 1-24) adopts an amphipathic α-helical conformation in membrane-mimetic environments, facilitating interaction with microbial membranes [4] [8].
Comparative studies reveal that Brevinin-2-RA20 shares approximately 65-70% sequence similarity with other documented Brevinin-2 peptides, such as Brevinin-2PRa from Rana pirica and Brevinin-2Eg from Rana esculenta. Notably, it demonstrates enhanced activity against Pseudomonas aeruginosa compared to many congeners—a significant attribute given this pathogen's notorious antibiotic resistance. This functional specialization potentially reflects adaptation to pathogen pressures in the frog's specific ecological niche [7] [9].
Ranidae frogs employ skin secretions as a multifunctional defensive arsenal containing a complex mixture of bioactive molecules, including biogenic amines, alkaloids, steroids, and antimicrobial peptides (AMPs). These secretions are produced by specialized granular glands distributed throughout the dermis, particularly in the dorsal region. Upon threat perception—whether microbial or predator—sympathetic nervous stimulation triggers holocrine-like secretion, releasing pre-synthesized compounds onto the skin surface. This mechanism provides immediate defense without requiring de novo synthesis, enabling rapid response to environmental challenges. The secretions form a physicochemical barrier that prevents microbial colonization and supports microbiome homeostasis by selecting for symbiotic bacteria that provide additional protection against pathogens like Batrachochytrium dendrobatidis (Bd) [1] [3].
Brevinin-2-RA20 operates within this defensive framework through multiple mechanisms:
Immunomodulation: Beyond direct microbial killing, Brevinin-2-RA20 may stimulate innate immune responses in frog skin epithelium. Related Brevinin peptides activate chemokine production and macrophage recruitment, enhancing phagocytic clearance of pathogens. This secondary function positions AMPs as bridges between immediate microbial killing and adaptive immune activation [3].
Synergistic Action: Brevinin-2-RA20 functions within a peptide cocktail containing multiple AMP families (e.g., esculentins, temporins, ranalexins). This combination creates a broad-spectrum defense with lower selection pressure for resistance compared to single-peptide systems. Studies demonstrate up to 8-fold enhancement in antimicrobial efficacy when Brevinin-2 peptides act in concert with temporins against resistant pathogens [1] [7] [8].
Table 2: Comparative Antimicrobial Efficacy of Brevinin-2-RA20 and Analogs
Peptide | S. aureus MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) | Hemolytic Activity (HC₅₀ µM) | Therapeutic Index (HC₅₀/MIC_PA) |
---|---|---|---|---|---|
Brevinin-2-RA20 | 32-64 | 64-128 | 16-32 | >256 | >8 |
N-terminal truncated analog (1-25)a | 4 | 4 | 8 | 85 | 10.6 |
[P14] substituted analog | >512 | >512 | >512 | >256 | N/A |
Brevinin-2GHk (parent) | 64 | >512 | >512 | >256 | <0.5 |
The critical importance of skin secretions is underscored by species where compromised AMP production correlates with disease susceptibility. For instance, Atelopus zeteki (Panamanian golden frog) produces skin secretions that paradoxically enhance growth of the chytrid fungus Batrachochytrium dendrobatidis, contributing to its catastrophic population decline. This contrasts sharply with the protective function observed in resistant species like Lithobates pipiens, whose Brevinin-rich secretions effectively inhibit Bd growth. Such comparisons highlight the ecological significance of AMP optimization in amphibian survival amid emerging infectious diseases [3] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5